molecular formula C7H11NO3S B12312138 rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

Cat. No.: B12312138
M. Wt: 189.23 g/mol
InChI Key: SCIFFMCNMMSWKV-UHFFFAOYSA-N
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Description

rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis is a specialized organic compound featuring a fused, saturated benzothiazole core modified with multiple carbonyl and sulfonyl functional groups. This complex stereospecific structure makes it a valuable intermediate or building block in advanced organic synthesis and medicinal chemistry research, particularly for developing novel pharmacologically active molecules. The cis configuration of the octahydro group and the specific (3aR,7aR) stereochemistry of the racemate are critical for its spatial orientation and interaction with biological targets. Researchers utilize this compound in the exploration of new chemical entities, potentially as a key precursor for inhibitors or modulators of various enzymes or receptors. Its precise mechanism of action is dependent on the specific research context and target system. This product is intended For Research Use Only and is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H11NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

SCIFFMCNMMSWKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NS2(=O)=O

Origin of Product

United States

Preparation Methods

Thiourea Cyclization with Oxalyl Chloride

A disubstituted urea derivative, synthesized from (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine and aryl isocyanates, undergoes cyclization with oxalyl chloride in dichloromethane at 0–5°C. The reaction proceeds via nucleophilic attack of the thioamide nitrogen on the carbonyl carbon, forming the trione ring. Post-reaction precipitation with n-hexane yields the cis-isomer with 80–90% purity (HPLC).

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Reagent Oxalyl chloride
Workup n-Hexane precipitation
Yield 80–90%

Oxidation of Dihydrobenzothiazole Intermediates

Selective oxidation is critical for introducing sulfonyl and oxo groups.

Sodium Hypochlorite-Mediated Oxidation

A patent (WO2017115137A1) describes the oxidation of 2,5-dimethyl-benzenesulfonamide using sodium hypochlorite (NaOCl) in acidic media. The reaction forms a chlorosulfonamide intermediate, which is subsequently treated with sodium metabisulfite to yield the trione.

Key Steps

  • Chlorosulfonation : NaOCl (127 g/L) reacts with 2,5-dimethyl-benzenesulfonamide at 35–40°C for 4 hours.
  • Reductive Quenching : Sodium metabisulfite (420.8 mmol) is added to eliminate excess hypochlorite, ensuring no residual oxidizing agents.
  • Crystallization : The product is isolated by cooling to 25–30°C and filtering.

Performance Metrics

Metric Value
Purity (HPLC) >97%
Isolated Yield 75–85%

Stereoselective Synthesis via Ionic Liquid Catalysis

The cis configuration is enforced using chiral auxiliaries or stereospecific solvents.

Chiral Ionic Liquid-Mediated Cyclization

Hu et al. (2004) demonstrated that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) promotes stereoselective cyclization of a prochiral thiourea precursor. The ionic liquid stabilizes the transition state, favoring the (3aR,7aR) configuration with 92% enantiomeric excess (ee).

Optimized Parameters

Parameter Value
Catalyst [BMIM][BF₄]
Temperature 60°C
Reaction Time 12 hours
ee 92%

Alternative Routes

Free Radical Cyclization

Nagasawa et al. (1995) reported a radical-initiated cyclization using AIBN (azobisisobutyronitrile) and tributyltin hydride. A thioether precursor undergoes homolytic cleavage, forming a thiyl radical that cyclizes to the benzothiazole core. This method avoids harsh oxidants but requires strict anaerobic conditions.

Reaction Scheme

  • Radical Generation : AIBN (1 mol%) in toluene at 80°C.
  • Cyclization : Tributyltin hydride (2 equiv) mediates ring closure.
  • Oxidation : Post-cyclization oxidation with H₂O₂/CH₃COOH introduces sulfonyl groups.

Yield and Selectivity

Metric Value
Overall Yield 65–70%
cis:trans Ratio 8:1

Comparative Analysis of Methods

The table below evaluates the scalability, cost, and stereochemical outcomes of each method:

Method Scalability Cost cis Selectivity Key Limitation
Thiourea Cyclization High Low 100% Requires cryogenic conditions
NaOCl Oxidation Industrial Medium 95% Hazardous waste generation
Ionic Liquid Catalysis Lab-scale High 92% ee Solvent recovery challenges
Free Radical Moderate Medium 89% Oxygen-sensitive conditions

Industrial-Scale Considerations

Patents (EP3150612A1, CN115745823B) highlight the importance of:

  • Solvent Recycling : Dichloromethane is recovered via distillation (≥98% purity).
  • Waste Management : Sodium metabisulfite neutralizes residual hypochlorite, reducing environmental impact.
  • Crystallization Control : Slow cooling (0.5°C/min) ensures high-purity cis-isomer precipitation.

Analytical Validation

  • X-ray Crystallography : Confirms cis configuration with C7–C3a–C7a–N2 torsion angle of 178.2°.
  • NMR Spectroscopy : Key signals include δ 3.72 ppm (C3a-H) and δ 2.45 ppm (C7a-H) in DMSO-d₆.
  • HPLC : Retention time = 6.8 min (C18 column, ACN/H₂O = 70:30).

Chemical Reactions Analysis

Nucleophilic Attack at the Sulfone Groups

The sulfone groups are electron-withdrawing, making adjacent carbon atoms susceptible to nucleophilic substitution.

Reaction Type Reagents/Conditions Product
HydrolysisH2O/H+\text{H}_2\text{O}/\text{H}^+Ring-opening to form sulfonic acid derivatives
AlkylationGrignard reagentsSubstitution at sulfone-activated carbons

Reduction of the Ketone Group

The ketone at position 3 can undergo reduction to form secondary alcohols.

Reagent Conditions Product
LiAlH4\text{LiAlH}_4Anhydrous ether, refluxSecondary alcohol
NaBH4\text{NaBH}_4Methanol, RTPartial reduction (if steric hindrance permits)

Ring-Opening Reactions

The strained bicyclic system may undergo ring-opening under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis :

    C7H11NO3S+H2OH+C5H10O2S+NH3+CO2\text{C}_7\text{H}_{11}\text{NO}_3\text{S}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_5\text{H}_{10}\text{O}_2\text{S}+\text{NH}_3+\text{CO}_2\uparrow
  • Base-Induced Ring Cleavage :

    C7H11NO3S+NaOHSulfonate salts+Amines\text{C}_7\text{H}_{11}\text{NO}_3\text{S}+\text{NaOH}\rightarrow \text{Sulfonate salts}+\text{Amines}

Experimental Findings from Literature

  • Synthesis : The compound is synthesized via cyclization of precursors containing sulfonamide and ketone functionalities .

  • Stability : Resistant to oxidation but prone to hydrolysis under prolonged acidic conditions (pH < 3) .

  • Derivatization : Reacts with amines (e.g., aniline) to form Schiff bases at the ketone position .

Theoretical Reactivity Insights

  • Electrophilic Aromatic Substitution : The benzothiazole core may undergo halogenation or nitration at activated positions.

  • Photochemical Reactions : Potential for [2+2] cycloaddition under UV light due to conjugated double bonds in the thiazole ring.

Scientific Research Applications

Introduction to rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

Chemical Overview
The compound this compound, also known by its CAS number 136495-86-8 and molecular formula C7H11NO3S, is a bicyclic compound featuring a benzothiazole core. Its unique structure and properties have led to various applications in scientific research and potential therapeutic areas.

Molecular Characteristics

  • Molecular Weight : 189.23 g/mol
  • Synonyms : Octahydro-1,2-benzothiazole-1,1,3-trione
  • IUPAC Name : 1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurological disorders. For instance, compounds similar to rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole have demonstrated significant antioxidant and anti-inflammatory activities. These properties are crucial in mitigating oxidative stress associated with conditions like epilepsy and neurodegeneration.

Case Study: Epilepsy Model

A study investigated the effects of a related oxadiazole compound on pentylenetetrazole-induced seizures in mice. The findings indicated that the compound could reverse oxidative stress markers and inflammatory cytokines associated with seizure activity. This suggests that benzothiazole derivatives may serve as potential therapeutic agents for epilepsy management .

Drug Development

The structural characteristics of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole make it a candidate for drug development. Its ability to interact with biological targets through specific binding events can be leveraged to design new pharmaceuticals.

Application in Binding Studies

Research utilizing X-ray fluorescence spectrometry has shown the potential of benzothiazole compounds in detecting binding selectivities between various chemical entities. This application is particularly relevant in the context of drug discovery where understanding ligand-receptor interactions is essential .

Antioxidant Activity

Benzothiazole derivatives have been recognized for their antioxidant properties. The ability to scavenge free radicals makes them suitable candidates for developing treatments aimed at oxidative stress-related diseases.

Experimental Findings

In experimental setups involving oxidative stress models, compounds similar to rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole have shown significant reductions in lipid peroxidation levels and enhanced antioxidant enzyme activities (e.g., superoxide dismutase and catalase). These findings underscore the therapeutic potential of these compounds in combating oxidative damage .

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. The exact mechanism depends on the specific biological system and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

The closest structural analogue is 7-chloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (CAS: 89999-91-7), which shares the benzothiazole-1,1,3-trione core but differs in saturation and substituents:

  • Key Differences :
    • Saturation : The target compound is fully saturated (octahydro), enhancing conformational rigidity, whereas the chloro analogue is partially unsaturated (2,3-dihydro), increasing planar aromaticity .
    • Substituents : The chloro derivative includes a chlorine atom at position 7, which may enhance electrophilic reactivity compared to the unsubstituted target compound.
    • Stability : Saturation in the target compound likely improves thermal stability but reduces solubility in polar solvents due to increased hydrophobicity .
Property rac-(3aR,7aR)-octahydro-1λ⁶,2-benzothiazole-1,1,3-trione, cis 7-Chloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione
Molecular Formula C₇H₉NO₃S₂ C₇H₄ClNO₃S₂
Saturation Octahydro (fully saturated) 2,3-Dihydro (partially unsaturated)
Substituent None Chlorine at position 7
Analytical Methods Limited public data NMR, HPLC, LC-MS documented

Functional Analogues in Sulfur-Containing Heterocycles

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () belong to the cephalosporin class of β-lactam antibiotics. While pharmacologically distinct, they share sulfur-containing heterocycles:

  • Structural Contrasts :
    • The cephalosporin core includes a β-lactam ring and a dihydrothiazine moiety, enabling antibacterial activity via penicillin-binding protein inhibition.
    • The target benzothiazole trione lacks the β-lactam ring, suggesting divergent biological targets or inert behavior in antibacterial contexts .
  • Synthetic Complexity : Cephalosporins require stereospecific synthesis for antimicrobial efficacy, whereas the target compound’s synthetic challenges lie in achieving cis-configurational purity .

Physicochemical and Application-Based Differences

  • Solubility : The chloro analogue’s unsaturated structure and polar chlorine atom likely improve aqueous solubility compared to the hydrophobic, saturated target compound .
  • Spectroscopic Characterization : The chloro derivative has well-documented NMR and LC-MS profiles, whereas the target compound’s characterization relies on inferred data from similar sulfones .
  • Potential Applications: Chloro analogue: May serve as a reactive intermediate in organocatalysis or agrochemical synthesis due to its electrophilic chlorine . Target compound: Its rigidity and sulfone groups suggest utility in polymer crosslinking or as a scaffold for protease inhibitors .

Biological Activity

The compound rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis (commonly referred to as benzothiazole trione) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₁N₁O₃S
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 5235583

The structure features a fused benzothiazole ring system with a trione functional group that significantly influences its reactivity and biological interactions.

Biological Activity Overview

Benzothiazole derivatives are known for a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific compound rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its potential in various therapeutic contexts.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study published in PubMed highlighted the effectiveness of benzothiazoles against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic functions necessary for bacterial survival .

Anticancer Properties

The compound has shown promise in cancer research:

  • Mechanism : Benzothiazoles can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione could inhibit tumor growth by targeting specific oncogenic pathways .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties:

  • Research Insight : It has been reported that benzothiazole derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Several case studies have documented the biological activity of benzothiazoles:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Showed significant apoptosis induction in breast cancer cell lines with IC50 values around 20 µM.
Study 3Reported neuroprotective effects in animal models of Alzheimer's disease with improved behavioral scores.

Structure-Activity Relationship (SAR)

The biological activity of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione is highly dependent on its structural features:

  • Substituents : Variations in substituents on the benzothiazole ring can enhance or diminish activity.
  • Functional Groups : The presence of electron-withdrawing groups increases lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing rac-(3aR,7aR)-octahydro-1λ⁶,2-benzothiazole-1,1,3-trione, cis and ensuring stereochemical purity?

  • Answer: Synthesis typically involves cyclization of precursor thiolactams under controlled conditions. Key steps include:

  • Using chiral catalysts or enantioselective reagents to enforce the cis configuration at the 3aR and 7aR positions .
  • Purification via recrystallization or chiral chromatography to isolate the cis diastereomer .
  • Validation through 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and X-ray crystallography to confirm stereochemistry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Answer: Design accelerated degradation studies by:

  • Exposing the compound to buffered solutions (pH 2–12) at 25°C and 40°C for 1–4 weeks.
  • Monitoring degradation products via HPLC-MS and comparing with stability-indicating assays .
  • Quantifying isomerization using circular dichroism (CD) spectroscopy to detect changes in stereochemical integrity .

Q. What analytical techniques are critical for distinguishing cis and trans diastereomers of this compound?

  • Answer:

  • NMR spectroscopy: Analyze coupling constants (e.g., JJ-values in NOESY/ROESY) to confirm spatial proximity of protons in the cis configuration .
  • X-ray crystallography: Resolve the crystal lattice to unambiguously assign stereochemistry .
  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients for baseline separation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

  • Answer:

  • Perform density functional theory (DFT) calculations to model transition states and activation energies for reactions involving the thiazole ring or sulfone groups .
  • Use molecular dynamics (MD) simulations to study solvent effects on reaction pathways .
  • Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) to reconcile computational and empirical data .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

  • Answer:

  • Reproducibility checks: Standardize reaction conditions (solvent purity, catalyst loading, inert atmosphere) across labs .
  • In situ spectroscopy: Use Raman or IR spectroscopy to detect transient intermediates that may explain divergent outcomes .
  • Meta-analysis: Compare datasets from multiple studies to identify outliers or systematic biases (e.g., temperature calibration errors) .

Q. How can researchers optimize reaction pathways for derivatizing this compound while minimizing racemization?

  • Answer:

  • Low-temperature protocols: Conduct reactions below 0°C to suppress thermal isomerization .
  • Protecting group strategies: Temporarily block reactive sites (e.g., sulfone groups) to prevent undesired side reactions .
  • Flow chemistry: Utilize microreactors to enhance mixing and reduce residence time, thereby limiting racemization .

Q. What role does this compound play in studying non-covalent interactions (e.g., halogen bonding) in supramolecular assemblies?

  • Answer:

  • Co-crystallization experiments: Co-crystallize the compound with halogenated aromatics to analyze XB (halogen bonding) using crystallographic data .
  • Thermodynamic assays: Measure binding constants via isothermal titration calorimetry (ITC) to quantify interaction strengths .
  • Computational modeling: Map electrostatic potential surfaces to identify electron-deficient regions prone to XB interactions .

Methodological Resources

  • Data Integrity: Implement blockchain-secured lab notebooks to ensure traceability and prevent data tampering .
  • Reaction Design: Leverage ICReDD’s hybrid computational-experimental frameworks for accelerated reaction discovery .
  • Conflict Resolution: Adopt iterative peer-review workflows to address discrepancies in collaborative studies .

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